

A Researcher's Guide to 3-(Benzylxy)-5-bromopyridine: Computational and Experimental Perspectives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(Benzylxy)-5-bromopyridine*

Cat. No.: *B149516*

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For researchers, scientists, and drug development professionals, **3-(Benzylxy)-5-bromopyridine** stands as a versatile intermediate in the synthesis of novel therapeutic agents and agrochemicals.^[1] This guide provides a comparative overview of its known properties and outlines a theoretical and computational framework for its further investigation, drawing parallels with related pyridine derivatives.

This compound, featuring a pyridine ring substituted with a bromine atom and a benzylxy group, is a valuable building block in medicinal chemistry, particularly in the development of targeted therapies for cancer and neurological disorders.^[1] Its unique structure allows for diverse chemical modifications, enabling the design of molecules with potentially enhanced efficacy and reduced side effects.^[1] While extensive computational and experimental data on **3-(Benzylxy)-5-bromopyridine** itself is limited, this guide consolidates the available information and provides a roadmap for its comprehensive analysis by comparing it with other well-studied substituted pyridines.

Physicochemical and Computed Properties

A summary of the known physicochemical and computed properties of **3-(Benzylxy)-5-bromopyridine** is presented below. This data is crucial for its application in synthetic chemistry and for predicting its behavior in biological systems.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ BrNO	[1] [2]
Molecular Weight	264.12 g/mol	[1] [2]
Appearance	White to almost white powder/crystal	[1]
Melting Point	69 - 73 °C	[1]
Purity	≥ 98% (GC)	[1]
CAS Number	130722-95-1	[1] [2]
XlogP (Computed)	3.0	PubChem
Solubility	Soluble in common organic solvents (e.g., ethanol, methanol, dimethylformamide)	[3]

Computational and Theoretical Analysis: A Comparative Framework

While specific computational studies on **3-(Benzylxy)-5-bromopyridine** are not readily available in the current literature, a robust understanding of its electronic and structural properties can be inferred from theoretical studies on analogous pyridine derivatives. Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for this purpose.

Below is a comparative table outlining key computational parameters that would be investigated for **3-(Benzylxy)-5-bromopyridine**, alongside representative data for other substituted pyridines to provide context.

Computational Parameter	Description	Expected Significance for 3-(Benzylxy)-5-bromopyridine	Comparative Example (from literature on other pyridines)
Optimized Molecular Geometry	Bond lengths, bond angles, and dihedral angles in the lowest energy conformation.	Provides insights into the spatial arrangement of the benzylxy and bromo substituents and their potential steric interactions.	For 2-aminopyridines, computed C-N bond lengths are often shorter than typical single bonds, indicating electron delocalization.
Vibrational Frequencies (IR/Raman)	Calculated vibrational modes corresponding to stretching, bending, and torsional motions.	Aids in the interpretation of experimental infrared and Raman spectra for structural confirmation.	DFT calculations on pyridine-2,6-dicarbonyl dichloride have been used to assign vibrational modes with good agreement to experimental data.
Frontier Molecular Orbitals (HOMO/LUMO)	Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.	The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic transition properties. A smaller gap suggests higher reactivity.	In studies of pyridine derivatives, the distribution of HOMO and LUMO can indicate sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP)	A map of the electrostatic potential on the electron density surface.	Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions.	MEP maps of substituted pyridines reveal the influence of substituents on the nitrogen atom's basicity and the ring's reactivity.

Natural Bond Orbital (NBO) Analysis	Describes charge distribution, hybridization, and intramolecular interactions.	Can quantify the delocalization of electron density and the nature of the C-Br and C-O bonds, as well as hyperconjugative interactions.	NBO analysis has been used to understand the stabilization of different tautomers in aminopyridines.
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Experimental Protocols for Characterization

The following section details standard experimental protocols that would be employed to characterize **3-(BenzylOxy)-5-bromopyridine**, based on methodologies reported for similar compounds.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the number and environment of protons. Expected signals would correspond to the protons on the pyridine and benzene rings, as well as the methylene protons of the benzyloxy group.
 - ^{13}C NMR: To identify the number and types of carbon atoms. The chemical shifts would be influenced by the electronegativity of the attached bromine, oxygen, and nitrogen atoms.
 - Solvent: Typically Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide (DMSO-d_6).
 - Reference: Tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy:
 - To identify functional groups based on their characteristic vibrational frequencies.
 - Expected Bands: C-H stretching (aromatic), C=N and C=C stretching (pyridine ring), C-O-C stretching (ether linkage), and C-Br stretching.

- Sample Preparation: KBr pellet or as a thin film.

Biological Activity Screening

Given its role as a precursor in drug discovery, **3-(BenzylOxy)-5-bromopyridine** itself or its derivatives would be subjected to a battery of in vitro assays to assess their biological potential.

- Anticancer Activity:

- Assay: MTT or SRB assay to determine cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
- Procedure: Cells are incubated with varying concentrations of the compound for a specified period (e.g., 48-72 hours). Cell viability is then measured spectrophotometrically.
- Data: Results are typically expressed as the half-maximal inhibitory concentration (IC_{50}).

- Antimicrobial Activity:

- Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
- Procedure: The compound is serially diluted in a liquid growth medium in a 96-well plate and inoculated with a standardized suspension of bacteria or fungi. The MIC is the lowest concentration that inhibits visible growth after incubation.
- Test Organisms: A panel of Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria, and fungi (e.g., *Candida albicans*).

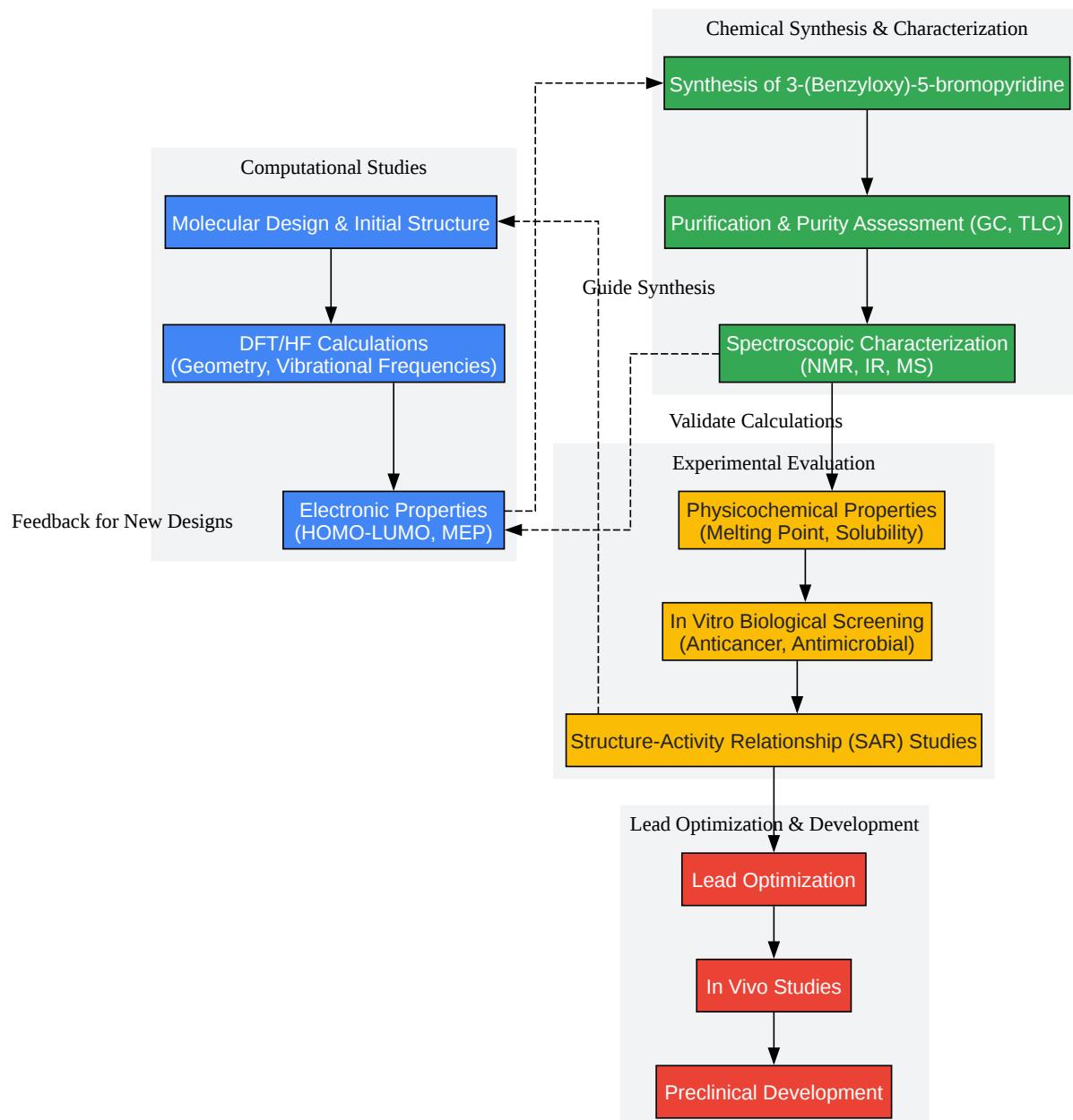
Comparative Biological Activity of Related Pyridine Derivatives

While direct biological activity data for **3-(BenzylOxy)-5-bromopyridine** is not available, the following table presents data for other substituted pyridine derivatives to illustrate the potential therapeutic applications of this class of compounds.

Compound Class	Target/Activity	Reported IC ₅₀ / Activity
Substituted Oxoypyridine Derivatives	Factor XIa (FXIa) Inhibitors	IC ₅₀ values ranging from 4.9 nM to >280 nM.
N-Alkyl 3-(3-Benzylbenzyl)quinoxalin-2-yl Propanamides	Antiproliferative Agents	IC ₅₀ values against MCF-7 cells ranging from 6.93 μM to 85.20 μM.
Benzenesulphonamide Derivatives	Anti-inflammatory, Antimicrobial	Showed good anti-inflammatory and antimicrobial activities.
Dihydrofuro[2,3-b]pyridine Derivatives	IRAK4 Inhibitors	Identified as potent inhibitors for anti-inflammatory therapeutics.

Visualizing the Research Workflow

The comprehensive study of a novel compound like **3-(Benzyl)-5-bromopyridine** involves a logical progression from theoretical modeling to experimental validation and biological evaluation. The following diagram illustrates this typical workflow.

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A typical workflow for the computational and experimental investigation of a novel synthetic intermediate.

In conclusion, while **3-(BenzylOxy)-5-bromopyridine** is primarily recognized as a synthetic intermediate, its structural features suggest potential for biological activity. The methodologies and comparative data presented in this guide provide a foundation for researchers to undertake a thorough computational and experimental investigation of this and related pyridine derivatives, ultimately facilitating the discovery of new and effective therapeutic agents.

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- To cite this document: BenchChem. [A Researcher's Guide to 3-(BenzylOxy)-5-bromopyridine: Computational and Experimental Perspectives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b149516#computational-and-theoretical-studies-of-3-benzylOxy-5-bromopyridine>]

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